molecular formula C16H21ClN2O B5990440 1-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride

1-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride

Cat. No.: B5990440
M. Wt: 292.80 g/mol
InChI Key: UATWPGYHMYXKRU-BJILWQEISA-N
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Description

1-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride involves multiple steps, starting from the appropriate precursors. One common method involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate under solventless microwave-assisted conditions . Another approach includes the use of NHC-copper-catalyzed isocyanide insertion into alcohols, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced imidazole derivatives.

Scientific Research Applications

1-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Etonitazene: An analgesic with an imidazole moiety.

    Omeprazole: An antiulcer drug with an imidazole core.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.

Uniqueness: 1-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other imidazole derivatives.

Properties

IUPAC Name

1-[(E)-4-(3-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.ClH/c1-14(2)15-6-5-7-16(12-15)19-11-4-3-9-18-10-8-17-13-18;/h3-8,10,12-14H,9,11H2,1-2H3;1H/b4-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATWPGYHMYXKRU-BJILWQEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCC=CCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CC=C1)OC/C=C/CN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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